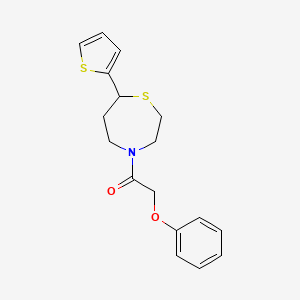![molecular formula C13H26N2O3 B2738542 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid CAS No. 1538730-32-3](/img/structure/B2738542.png)
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid” is a chemical compound with the CAS Number: 1538730-32-3 . It has a molecular weight of 258.36 . The IUPAC name for this compound is 2-((3-isopentylureido)methyl)-4-methylpentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O3/c1-9(2)5-6-14-13(18)15-8-11(12(16)17)7-10(3)4/h9-11H,5-8H2,1-4H3,(H,16,17)(H2,14,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current data.Wissenschaftliche Forschungsanwendungen
Biological Activity and Synthesis
- The compound "N-(β-Carboxyethyl)-α-isoleucine" exhibits biological activity, formed through the addition reaction between acrylamide and the amino acid isoleucine. Its crystal structure facilitates a three-dimensional network via intermolecular hydrogen bonds, indicating potential bioactive properties (Nehls et al., 2013).
Fluorinated α-Amino Acids
- The stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, including (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives, has been achieved by diastereoselective alkylation, showcasing the utility of these compounds in developing fluorinated pharmaceuticals and biochemical probes (Laue et al., 2000).
Tetrazole-Containing Derivatives
- Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid have been synthesized, leveraging the reactivity of amino and carboxy terminal groups for the preparation of novel compounds, potentially useful for pharmacological applications (Putis et al., 2008).
Anticancer Organotin(IV) Complexes
- Amino acetate functionalized Schiff base organotin(IV) complexes have been explored as anticancer drugs. Their synthesis, structural characterization, and in vitro cytotoxicity studies against various human tumor cell lines highlight their potential as novel anticancer agents (Basu Baul et al., 2009).
2-Methyl Analogues of GABA
- Synthesis and resolution of 2-methyl analogues of GABA (γ-aminobutyric acid) have been achieved, illustrating the versatility of these compounds in mimicking the inhibitory neurotransmitter GABA, which could have implications for neurological research and drug development (Duke et al., 2004).
Biosynthesis from Renewable Carbon
- The biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources has been proposed as a green and sustainable route to produce this valuable chemical, demonstrating the potential of biotechnological processes in replacing conventional chemical synthesis (Rohwerder & Müller, 2010).
Eigenschaften
IUPAC Name |
4-methyl-2-[(3-methylbutylcarbamoylamino)methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-9(2)5-6-14-13(18)15-8-11(12(16)17)7-10(3)4/h9-11H,5-8H2,1-4H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBGUSYVTZPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NCC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

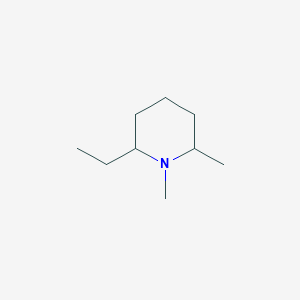
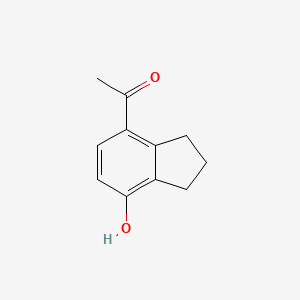
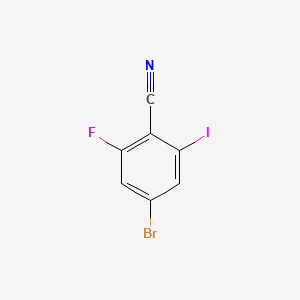
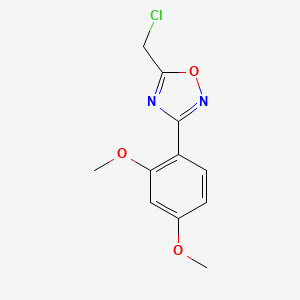
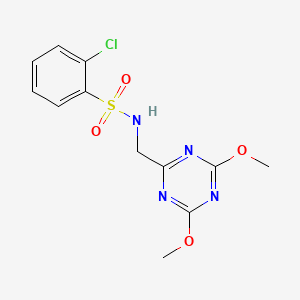
![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)
![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)


![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)
![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)


